1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine is a useful research compound. Its molecular formula is C15H28N2O3S and its molecular weight is 316.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.18206393 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ligands for Melanocortin Receptors
A series of piperazine analogues, including compounds structurally related to "1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine", were synthesized and evaluated for their binding affinity to melanocortin receptors (MC1, MC3-5). These studies aimed at developing small-molecule agonists for therapeutic applications. The research highlighted that certain piperazine derivatives showed selectivity for MC4R with submicromolar affinities, indicating their potential in treating conditions modulated by melanocortin receptors, such as obesity and sexual dysfunction (Mutulis et al., 2004).
In Vitro Oxidative Metabolism
Another study focused on the metabolism of Lu AA21004, a novel antidepressant, revealing that compounds with a piperazine moiety, similar to "this compound", are metabolized in human liver microsomes to various metabolites. This research contributes to understanding the metabolic pathways and potential interactions of such compounds in human physiology (Hvenegaard et al., 2012).
Anticancer and Antituberculosis Studies
Research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, structurally related analogues, showed promising in vitro anticancer and antituberculosis activities. These studies highlight the potential of piperazine derivatives in developing new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).
Synthesis of N-Heterocycles
A concise synthesis approach using α-phenylvinylsulfonium salts to create stereodefined C-substituted morpholines and piperazines, among others, showcases the versatility of piperazine derivatives in synthesizing complex molecular structures. This research could be pivotal for developing novel compounds with specific biological activities (Matlock et al., 2015).
Glycine Transporter-1 Inhibitors
Further studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlight the role of piperazine derivatives in modulating neurotransmitter systems, offering insights into their potential for treating neurological disorders (Cioffi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclopentyl-1-(4-propylsulfonylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-2-13-21(19,20)17-11-9-16(10-12-17)15(18)8-7-14-5-3-4-6-14/h14H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSIBYYWWXLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.